REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](Cl)=[N+:4]([O-:9])[C:5]([CH3:8])=[CH:6][CH:7]=1.[CH3:11][O-:12].[Na+].CO>>[Br:1][C:2]1[C:3]([O:12][CH3:11])=[N+:4]([O-:9])[C:5]([CH3:8])=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=[N+](C(=CC1)C)[O-])Cl
|
Name
|
NaOMe MeOH
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
eluted with 5% MeOH/DCM
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=[N+](C(=CC1)C)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |